molecular formula C23H22N6O2 B2519013 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-99-7

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2519013
CAS No.: 852439-99-7
M. Wt: 414.469
InChI Key: CDVCJDGGLSRPAW-UHFFFAOYSA-N
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Description

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Properties

  • Synthesis and Biological Evaluation : A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential in anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antiulcerogenic Activity

  • Nonsteroidal Antiinflammatory Drugs (NSAIDs) : Syntheses of pyrazolo[1,5-a]pyrimidines indicated a relationship between structural modifications and anti-inflammatory properties, with some compounds showing antiulcerogenic properties (Auzzi et al., 1983).

Antimicrobial and Antioxidant Activities

  • Antitubercular Studies : Novel homopiperazine-pyrimidine-pyrazole hybrids were synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).
  • Antibacterial Pyrazolopyrimidine Derivatives : Synthesis of new pyrazolopyrimidine derivatives displayed significant antibacterial activity (Rahmouni et al., 2014).

Enzymatic Activity Enhancement

  • Enhancement of Cellobiase Reactivity : Newly synthesized pyrazolopyrimidin-4-ones significantly increased the reactivity of cellobiase, an enzyme that breaks down cellulose (Abd & Awas, 2008).

Potential for Sildenafil Analogues

  • Sildenafil Isostere Synthesis : Pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives were synthesized and evaluated for their anti‐phosphodiesterase‐5 activity, suggesting potential as sildenafil analogues (Su et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The compound is currently being evaluated in clinical trials for its potential in treating cancers that involve the MAPK pathway . The development of resistance to ERK inhibitors like this compound is a significant concern, and research is ongoing to understand and overcome this resistance .

Properties

IUPAC Name

5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c30-21(27-13-11-26(12-14-27)18-7-3-1-4-8-18)16-28-17-24-22-20(23(28)31)15-25-29(22)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVCJDGGLSRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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